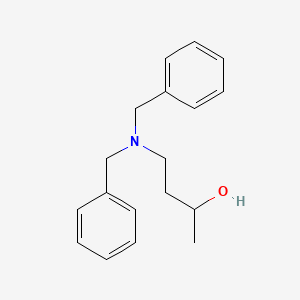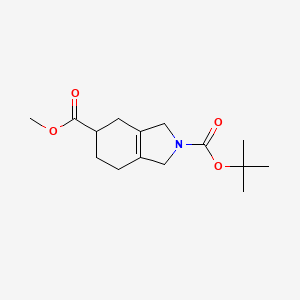
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, also known as BDE, is an organostannane compound which is a derivative of the element tin. BDE is a stable compound which has a wide range of applications in both scientific research and industrial processes. BDE is an important reagent for the synthesis of various organofluorine compounds, which are widely used in the pharmaceutical and agrochemical industries. BDE has also been used in the synthesis of a variety of organic compounds, such as polymers and surfactants.
科学研究应用
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organofluorine compounds, which are used in the pharmaceutical and agrochemical industries. (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has also been used as a catalyst for the synthesis of a variety of organic compounds, such as polymers and surfactants. In addition, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has been used in the synthesis of a variety of organometallic compounds, such as organotin compounds and organozirconium compounds.
作用机制
The mechanism of action of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is not yet fully understood. However, it is believed that the reaction of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane with organofluorine compounds is catalyzed by the formation of a tin-carbon bond. This tin-carbon bond is believed to be stabilized by the presence of the difluoroethylene moiety, which allows the tin-carbon bond to be formed more easily than in other organostannane compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane are not yet fully understood. However, it is believed that (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane may have some effects on the human body, as it has been shown to be toxic to animals in high doses. Furthermore, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has been shown to be a skin irritant, and it has been linked to reproductive toxicity in animals.
实验室实验的优点和局限性
The main advantage of using (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane in laboratory experiments is its stability. (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is a stable compound which can be stored for long periods of time without significant degradation. Furthermore, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is relatively easy to synthesize, making it a suitable reagent for a variety of laboratory experiments. However, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane should be handled with caution, as it is toxic and can be a skin irritant.
未来方向
The potential applications of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of organofluorine compounds using (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane. In addition, further research may be conducted to better understand the biochemical and physiological effects of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane on humans and other organisms. Furthermore, further studies may be conducted to identify new applications for (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, such as in the synthesis of organometallic compounds. Finally, further research may be conducted to develop safer methods for the handling and storage of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane in the laboratory.
合成方法
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be synthesized from the reaction of 1,2-difluoroethane and butyl stannane in the presence of a catalyst, such as titanium tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 80°C. The reaction produces a mixture of the desired product, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, and byproducts, such as 1,2-difluoroethane and butyl tin. The mixture is then purified by distillation to obtain pure (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane.
属性
| { "Design of the Synthesis Pathway": "The synthesis of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Butan-2-ol", "1,2-difluoroethylene", "Triethylamine", "Tin tetrachloride", "Sodium iodide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of Butan-2-ol to Butan-2-yl chloride using thionyl chloride", "Step 2: Reaction of Butan-2-yl chloride with 1,2-difluoroethylene in the presence of triethylamine to form (Butan-2-yl)(1,2-difluoroethenyl)carbamate", "Step 3: Conversion of (Butan-2-yl)(1,2-difluoroethenyl)carbamate to (Butan-2-yl)(1,2-difluoroethenyl)stannane using tin tetrachloride and sodium iodide", "Step 4: Purification of (Butan-2-yl)(1,2-difluoroethenyl)stannane using sodium bicarbonate and methanol", "Step 5: Isolation of (Butan-2-yl)(1,2-difluoroethenyl)lambda~2~-stannane by treating (Butan-2-yl)(1,2-difluoroethenyl)stannane with hydrochloric acid in diethyl ether" ] } | |
CAS 编号 |
176506-83-5 |
产品名称 |
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane |
分子式 |
C6H10F2Sn |
分子量 |
238.85 g/mol |
IUPAC 名称 |
butan-2-yl(1,2-difluoroethenyl)tin |
InChI |
InChI=1S/C4H9.C2HF2.Sn/c1-3-4-2;3-1-2-4;/h3H,4H2,1-2H3;1H; |
InChI 键 |
JDCBAZLWULHXFS-UHFFFAOYSA-N |
SMILES |
CCC(C)[Sn]C(=CF)F |
规范 SMILES |
CCC(C)[Sn]C(=CF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



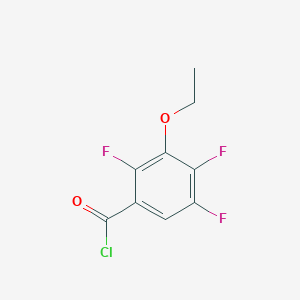
![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)
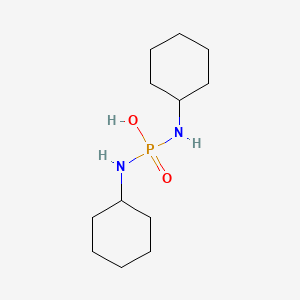



![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
![2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3323900.png)
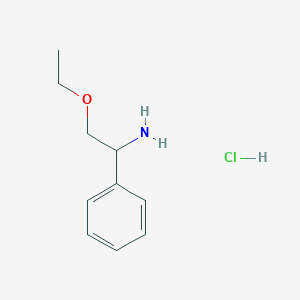
![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)
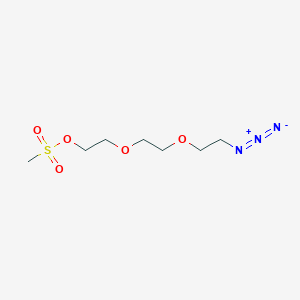
![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)
